molecular formula C5H3BrN2S2 B2438436 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile CAS No. 1443014-90-1

4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile

Cat. No. B2438436
CAS RN: 1443014-90-1
M. Wt: 235.12
InChI Key: OUFORVRHJSUSHV-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is a chemical compound that belongs to the thiazole family. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.

Scientific Research Applications

1. Synthesis of Thieno-extended Purines

Hawkins et al. (1995) explored the synthesis of thieno-extended purines, a crucial component in the field of medicinal chemistry. They focused on the resistance of 4-bromoimidazole-5-carbonitriles, including derivatives similar to 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile, to nucleophilic displacement. This resistance is significant in the development of new pharmaceutical compounds (Hawkins, Iddon, & Longthorne, 1995).

2. Development of Thienoisothiazole Derivatives

In their study, James and Krebs (1982) synthesized 5-alkylthioisothiazoles and prepared Thieno[3,2-d]isothiazole derivatives. This research highlights the role of compounds like 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in the development of novel isothiazole ring systems, which have applications in various chemical syntheses (James & Krebs, 1982).

3. Synthesis of Alternative Products in Cyclocondensation

Krauze et al. (2007) researched the synthesis of alternative products in a one-pot cyclocondensation involving compounds structurally related to 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile. Their findings contribute to the understanding of complex reactions in organic chemistry and the creation of diverse pharmaceutical agents (Krauze, Vilums, Sīle, & Duburs, 2007).

4. Hydrodehalogenation in Isothiazole Synthesis

Ioannidou and Koutentis (2011) investigated the regioselective hydrodehalogenation of dihaloisothiazole-4-carbonitriles, a process crucial in the synthesis of isothiazole derivatives. This research is vital in understanding the chemical behavior of halogenated compounds like 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in organic synthesis (Ioannidou & Koutentis, 2011).

properties

IUPAC Name

4-bromo-2-methylsulfanyl-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFORVRHJSUSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile

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